![molecular formula C11H17Cl2N3O B3000551 2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride CAS No. 1353501-12-8](/img/structure/B3000551.png)
2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
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Overview
Description
2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the empirical formula C11H17Cl2N3O . It has a molecular weight of 278.18 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isNCCC1=CN2C (C (OCC)=CC=C2)=N1.Cl.Cl
. The InChI string is 1S/C11H15N3O.2ClH/c1-2-15-10-4-3-7-14-8-9 (5-6-12)13-11 (10)14;;/h3-4,7-8H,2,5-6,12H2,1H3;2*1H
. These strings provide a textual representation of the compound’s molecular structure.
Scientific Research Applications
DNA Binding and Nuclease Activity
Cu(II) complexes of tridentate ligands, including analogs of 2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine, have shown effective DNA binding and nuclease activities. These complexes demonstrate minor structural changes in calf thymus DNA, indicating their potential in genetic research and therapeutic applications (Kumar et al., 2012).
Ethylene Oligomerization Studies
Nickel(II) complexes chelated by (amino)pyridine ligands, similar in structure to 2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine, are active in ethylene oligomerization. These complexes show potential in industrial applications, particularly in the production of polymers (Nyamato et al., 2016).
Hemilabile Palladium(II) Complexes
Palladium(II) complexes with (imino)pyridine ligands have been explored as selective ethylene dimerization catalysts. These complexes offer insights into the influence of complex structure on ethylene oligomerization reactions (Nyamato et al., 2015).
Synthesis of Novel Pyrido Compounds
Studies have been conducted on the synthesis of novel pyrido and related fused systems, involving compounds structurally related to 2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine. These synthesized compounds offer new avenues in the field of medicinal chemistry (Bakhite et al., 2005).
Emissive Properties of Organic Dyes
Tetrahydro (imidazo[1,5-a]pyridin-3-yl)phenols, related to 2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine, have been synthesized for their emissive properties. These compounds display intense fluorescence and large Stokes shift, making them valuable for optical and electronic applications (Marchesi et al., 2019).
Research on Unsaturated Azole Derivatives
Research involving unsaturated azole derivatives, related to 2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine, adds to the understanding of Michael mechanism reactions. This research contributes to the development of novel compounds with potential pharmaceutical applications (Zubenko et al., 1978).
Future Directions
The future directions of research and applications involving this compound are not specified in the sources I found. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various research fields.
properties
IUPAC Name |
2-(8-ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-2-15-10-4-3-7-14-8-9(5-6-12)13-11(10)14;;/h3-4,7-8H,2,5-6,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPRRGDHLQOURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CN2C1=NC(=C2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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